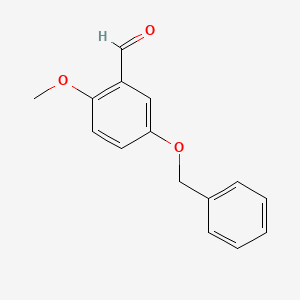

5-(Benzyloxy)-2-methoxybenzaldehyde

Description

Contextual Significance of Substituted Benzaldehydes in Chemical Sciences

Substituted benzaldehydes represent a pivotal class of organic compounds within the chemical sciences. These aromatic aldehydes, featuring a formyl group (–CHO) and other substituents on a benzene (B151609) ring, are instrumental as versatile building blocks in organic synthesis. The identity and placement of these substituents profoundly shape the molecule's physical, chemical, and biological characteristics. This inherent variability allows for the creation of a vast library of molecules with tailored properties, making them indispensable precursors in the production of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the aldehyde group, which readily undergoes nucleophilic additions, condensations, and oxidations, further enhances their synthetic utility, enabling the construction of complex molecular frameworks.

Overview of the Benzyloxy and Methoxy (B1213986) Functional Groups in Organic Synthesis

In the toolkit of organic synthesis, the benzyloxy (–OCH2C6H5) and methoxy (–OCH3) functional groups are of paramount importance. The benzyloxy group, a type of benzyl (B1604629) ether, is widely used as a protecting group for alcohols and phenols. Its robustness under various reaction conditions and the ease of its removal through hydrogenolysis make it a strategic choice in complex, multi-step synthetic pathways. Beyond this protective function, the benzyloxy group can also modulate a molecule's electronic nature and reactivity.

Conversely, the methoxy group is a compact, electron-donating group that significantly influences the reactivity of an aromatic system. Through resonance, it donates electron density to the benzene ring, thereby activating it toward electrophilic aromatic substitution and directing incoming electrophiles primarily to the ortho and para positions. The presence of a methoxy group can also affect a molecule's biological activity by modifying its solubility and hydrogen-bonding capabilities. The strategic incorporation of both benzyloxy and methoxy groups onto a benzaldehyde (B42025) structure offers a powerful method for fine-tuning molecular properties.

to 5-(Benzyloxy)-2-methoxybenzaldehyde: A Compound of Emerging Research Interest

This compound is a disubstituted benzaldehyde that has recently captured the attention of the research community. This molecule features a benzyloxy group at the 5-position and a methoxy group at the 2-position of the benzaldehyde ring. This specific arrangement of a bulky, sterically influential benzyloxy group and an electron-donating methoxy group creates a unique chemical environment. The interplay between these two functional groups makes it a valuable intermediate in the synthesis of more intricate target molecules. Its structure serves as a versatile platform for further chemical modifications, paving the way for the exploration of novel chemical entities with potential applications across various scientific disciplines.

Scope and Objectives of the Academic Research Outline

This article provides a detailed examination of this compound. The primary aim is to present a thorough account of its chemical and physical properties, synthetic methodologies, and current applications in scientific research. The discussion will begin with the broader context of substituted benzaldehydes and the roles of the constituent functional groups, followed by a focused analysis of the title compound. The objective is to deliver a scientifically rigorous and authoritative overview, strictly adhering to the outlined topics and excluding any information related to dosage, administration, or adverse effects. A comprehensive list of all chemical compounds mentioned is provided at the end of this article.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-8-7-14(9-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSRFWURWTTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 5-(Benzyloxy)-2-methoxybenzaldehyde

The creation of this compound relies on key reactions that introduce the benzyloxy group to a precursor molecule.

A primary and efficient method for synthesizing this compound is through the benzylation of a hydroxybenzaldehyde precursor. researchgate.net O-vanillin (2-hydroxy-3-methoxybenzaldehyde) serves as a common starting material. researchgate.net The synthesis involves the reaction of the hydroxyl group of the precursor with a benzylating agent, typically benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. researchgate.net

The general reaction parameters for this benzylation are outlined in the table below:

| Parameter | Conditions |

| Precursor | o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) |

| Alkylating Agent | Benzyl bromide or benzyl chloride |

| Base | Anhydrous K₂CO₃ |

| Solvent | Acetone, acetonitrile (B52724), or DMF |

| Temperature | Reflux (60–110 °C) |

| Reaction Time | 1.5 to several hours |

| Yield | 70–90% |

This data is compiled from multiple sources.

The addition of a catalyst like tetra-n-butylammonium iodide (TBAI) has been shown to accelerate the benzylation reaction, leading to higher yields in shorter reaction times. researchgate.net In the absence of such a catalyst, the reaction may require overnight heating to achieve a lower yield. researchgate.net

The synthesis of specific isomers of benzyloxybenzaldehydes often requires regioselective alkylation, where one hydroxyl group is targeted over another in a dihydroxybenzaldehyde. For instance, in the case of 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic and thus more readily alkylated. mdpi.comdoaj.org This selectivity is crucial for producing compounds like 4-benzyloxy-3-hydroxybenzaldehyde.

Researchers have developed methods to achieve high regioselectivity. A cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) in acetonitrile has been reported to generate 4-alkylated products with excellent regioselectivity and high yields (up to 95%). nih.govnih.govresearchgate.net This method avoids the formation of undesired dialkylated byproducts. nih.gov Similarly, for 3,4-dihydroxy-5-iodobenzaldehyde, regioselective O-alkylation of the C-4 hydroxyl group can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide in N,N-dimethylformamide (DMF). nih.gov

Synthesis of Structurally Related Benzyloxybenzaldehyde Derivatives

The core structure of benzyloxybenzaldehyde can be modified to create a library of related derivatives with diverse properties.

A variety of benzyloxybenzaldehyde derivatives can be synthesized by starting with different substituted hydroxybenzaldehydes. For example, derivatives such as 2-(benzyloxy)benzaldehyde (B185962), 2-(benzyloxy)-4-methoxybenzaldehyde, and 2-(benzyloxy)-5-chlorobenzaldehyde (B1269881) have been prepared. nih.gov The synthesis of these analogs generally follows the Williamson ether synthesis, where the corresponding substituted salicylaldehyde (B1680747) is treated with a benzyl halide in the presence of a base like potassium carbonate. nih.govprepchem.comorientjchem.org

The following table showcases a selection of synthesized benzyloxybenzaldehyde derivatives:

| Compound Name | Precursor |

| 2-(Benzyloxy)benzaldehyde | Salicylaldehyde |

| 4-(Benzyloxy)benzaldehyde (B125253) | 4-Hydroxybenzaldehyde |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | 2-Hydroxy-5-methoxybenzaldehyde (B1199172) |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | 5-Chlorosalicylaldehyde |

This data is compiled from multiple sources. nih.govprepchem.com

Further diversification of benzyloxybenzaldehyde derivatives can be achieved through halogenation and other electrophilic or nucleophilic substitution reactions. Aromatic halogenation, such as bromination, can introduce a halogen atom onto the benzene (B151609) ring. youtube.com For example, 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde (B183121) has been synthesized. chemicalbook.com

Nucleophilic aromatic substitution provides another avenue for modification, particularly on rings activated by electron-withdrawing groups. libretexts.orgyoutube.commasterorganicchemistry.com While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups like nitro groups facilitates substitution. libretexts.orgyoutube.com This allows for the introduction of various nucleophiles, such as hydroxides or amines, onto the aromatic ring. youtube.com

Optimization of Reaction Conditions and Yield in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key factors that are often adjusted include the choice of base, solvent, temperature, and the use of catalysts.

For instance, in the regioselective alkylation of 2,4-dihydroxybenzaldehydes, the use of cesium bicarbonate as a base in acetonitrile at 80°C has been shown to provide superior results compared to other inorganic bases like sodium carbonate or potassium carbonate in solvents such as DMF or acetone. nih.govresearchgate.net This optimized protocol leads to higher isolated yields and shorter reaction times. nih.gov The use of phase-transfer catalysts like tetra-n-butylammonium iodide in benzylation reactions can also significantly improve reaction rates and yields. researchgate.net

Catalyst Systems and Solvent Effects

The synthesis of this compound, typically achieved through the O-alkylation of a hydroxylated benzaldehyde (B42025) precursor with a benzyl halide, is highly dependent on the catalytic system and solvent environment. The reaction generally follows the Williamson ether synthesis model, which is an SN2 reaction involving an alkoxide nucleophile and an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com

A common precursor for this synthesis is 5-hydroxy-2-methoxybenzaldehyde. The first step in the synthesis is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This is typically achieved using a weak base, with anhydrous potassium carbonate (K₂CO₃) being a frequently employed reagent. The choice of a mild base is crucial to prevent unwanted side reactions involving the aldehyde functional group.

To accelerate the rate of the etherification, a catalyst is often introduced. Potassium iodide (KI) is a common and effective catalyst in this context. Through the Finkelstein reaction, the iodide ion can convert the benzyl halide (e.g., benzyl chloride) in-situ to the more reactive benzyl iodide, which is a better leaving group and thus facilitates a faster SN2 reaction. In some variations of this synthesis for related compounds, phase transfer catalysts such as benzyltributylammonium chloride, polyethylene (B3416737) glycol (PEG-400), or crown ethers have been utilized to facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide. researchgate.netdesigner-drug.com

The selection of a solvent is critical as it can influence reaction rates and the profile of side products. Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are frequently used. byjus.com These polar aprotic solvents are effective at solvating the cation of the phenoxide salt while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. The choice of solvent can be pivotal in minimizing the formation of impurities. For industrial-scale synthesis, acetonitrile and N,N-dimethylformamide are often the solvents of choice. byjus.com

Table 1: Catalyst and Solvent Systems in the Synthesis of Benzyloxy-methoxy-benzaldehyde Derivatives

| Component | Function | Examples |

|---|---|---|

| Base | Deprotonation of phenol | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) |

| Catalyst | Enhance reaction rate | Potassium Iodide (KI), Benzyltributylammonium chloride |

| Solvent | Reaction medium | Acetone, Acetonitrile, Dimethylformamide (DMF) |

Influence of Stoichiometry and Reaction Time

The yield and purity of this compound are significantly influenced by the stoichiometry of the reactants and the duration of the reaction. Precise control over the molar ratios of the hydroxybenzaldehyde precursor, the benzyl halide, and the base is essential to drive the reaction to completion while minimizing the formation of byproducts.

A common side reaction in this synthesis is the dibenzylation of any dihydroxy precursors or further reactions if other functional groups are present. To mitigate this, the stoichiometry is carefully controlled. For instance, a slight excess of the benzyl halide is often used to ensure the complete consumption of the more valuable hydroxybenzaldehyde precursor. In related syntheses, a stoichiometric ratio of 1.2:1 of the alkylating agent to the hydroxylated compound has been shown to improve yields. Another general procedure for a similar O-alkylation uses 2.5 equivalents of the alkyl halide. designer-drug.com

Reaction time is another critical parameter that must be optimized. The reaction is typically conducted under reflux conditions, and the time required for completion can range from 1 to 8 hours. byjus.com The progress of the reaction is often monitored using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Monitoring the reaction ensures that it is stopped once the starting material has been consumed, preventing the formation of degradation products or other impurities that can arise from prolonged heating. In some reported syntheses of similar structures, reaction times have been extended to as long as 20 hours at room temperature to achieve high conversion. orientjchem.org The use of microwave irradiation has been shown to dramatically reduce reaction times in Williamson ether syntheses from hours to just a few minutes, which can also lead to increased yields. wikipedia.org

Table 2: Influence of Stoichiometry and Reaction Time on Williamson Ether Synthesis

| Parameter | Influence | Typical Conditions |

|---|---|---|

| Stoichiometry | Controls yield and minimizes byproducts | Slight excess of benzyl halide (e.g., 1.2:1 to 2.5:1 ratio to hydroxy precursor) designer-drug.com |

| Reaction Time | Affects reaction completion and impurity profile | 1-8 hours under reflux; monitored by TLC/HPLC byjus.com |

Purification Techniques for Academic Research Scale

Following the synthesis of this compound, a multi-step purification process is required to isolate the compound at a high degree of purity suitable for academic research. The initial workup typically involves quenching the reaction, followed by extraction and then chromatographic and/or recrystallization methods.

The crude reaction mixture is first cooled and then typically poured into water. This step dissolves the inorganic salts, such as potassium carbonate and potassium iodide. The product is then extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as ethyl acetate. The organic layer is subsequently washed with water and brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure to yield the crude product.

Chromatographic Separation Methods

For academic research purposes where high purity is often demanded, column chromatography is a standard and effective purification technique for this compound. This method separates the desired product from unreacted starting materials and any side products based on their differential adsorption to a stationary phase, which is typically silica (B1680970) gel. google.com

The selection of the eluent, a solvent or mixture of solvents, is critical for achieving good separation. The polarity of the eluent is carefully chosen to allow the components of the crude mixture to move through the column at different rates. The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical and preparative-scale purification. For analytical purposes, HPLC is invaluable for assessing the purity of the final product, with a purity of greater than 98% often being a requirement for subsequent applications such as biological assays. A validated reverse-phase HPLC method has been described for the simultaneous determination of related benzaldehyde derivatives, demonstrating the utility of this technique in the analysis of this class of compounds. researchgate.net

Recrystallization Procedures

Recrystallization is a widely used and highly effective technique for the final purification of solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent.

The choice of the recrystallization solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For the purification of benzyloxy benzaldehyde derivatives, mixtures of ethanol (B145695) and water are often effective. orientjchem.org The crude solid is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes slightly cloudy, indicating the saturation point. Upon cooling, pure crystals of the product form. The purified solid is then collected by filtration, washed with a small amount of cold solvent, and dried. researchgate.net In some instances, recrystallization from a single solvent like ethanol is also reported to yield a pure product. orientjchem.orgresearchgate.net

Table 3: Common Purification Techniques

| Technique | Description | Key Considerations |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Choice of stationary phase (e.g., silica gel) and eluent system. google.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for analytical and preparative purposes. | Essential for verifying high purity (>98%). researchgate.net |

| Recrystallization | Purification based on differential solubility in a solvent at different temperatures. | Selection of an appropriate solvent or solvent system (e.g., ethanol/water). orientjchem.orgresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "5-(Benzyloxy)-2-methoxybenzaldehyde." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of "this compound" reveals characteristic signals that correspond to the distinct types of protons within the molecule. The aldehyde proton typically appears as a singlet at a downfield chemical shift, often around δ 10.3 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons of the benzyloxy group's methylene (B1212753) (-OCH₂Ph) are identifiable by a singlet near δ 5.1 ppm. The methoxy (B1213986) group (-OCH₃) protons also produce a singlet, but at a more upfield position. The aromatic protons on both the benzaldehyde (B42025) and benzyl (B1604629) rings exhibit complex multiplets in the aromatic region of the spectrum, typically between δ 6.8 and δ 7.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons provide information about their relative positions on the rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.3 | Singlet |

| Benzyloxy (-OCH₂Ph) | ~5.1 | Singlet |

| Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet |

| Aromatic (C₆H₃) | ~6.8-7.2 | Multiplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and DEPT-135 for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton. The aldehyde carbon is highly deshielded and appears at a characteristic chemical shift of approximately δ 191 ppm. The carbon of the benzyloxy methylene group is typically found around δ 70 ppm. The aromatic carbons resonate in the range of δ 110-160 ppm, with the carbon attached to the oxygen of the methoxy group and the carbon of the benzyloxy group appearing at the more downfield end of this range. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in distinguishing between different types of carbon atoms. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. This allows for the definitive assignment of the methylene carbon of the benzyloxy group and the methyl carbon of the methoxy group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~191 |

| Aromatic C-O (benzyloxy) | ~158 |

| Aromatic C-O (methoxy) | ~155 |

| Aromatic C (benzyl) | ~136 |

| Aromatic C-H | ~110-130 |

| Benzyloxy (-OCH₂Ph) | ~70 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound." The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A strong absorption band is observed in the region of 1670-1690 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The presence of the ether linkages (C-O-C) from both the methoxy and benzyloxy groups is confirmed by strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1670-1690 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether (C-O-C) | Stretch | 1030-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of "this compound," which provides further structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. The fragmentation pattern is also highly informative. A prominent fragment corresponds to the loss of the benzyl group, resulting in a significant peak. Another characteristic fragmentation is the loss of the formyl group (-CHO).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of "this compound." This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence. The experimentally determined exact mass is compared to the calculated mass for the molecular formula C₁₅H₁₄O₃, and a close match (typically within a few parts per million) provides definitive proof of the compound's elemental composition.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methoxybenzaldehyde (B189313) |

| 2-hydroxy-4-methoxybenzaldehyde |

| 4-hydroxy-3-methoxybenzaldehyde |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This powerful technique elucidates the precise molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly documented in the searched literature, analysis of closely related structures provides significant insight into the expected solid-state characteristics.

In related structures, the two aromatic rings are typically not coplanar due to the steric hindrance and the flexibility of the ether linkage (-O-CH₂-). For example, in the Schiff base compound N'-(5-Bromo-2-methoxy-benzyl-idene)-2-hydroxy-benzohydrazide, which features a similar substituted benzylidene core, the dihedral angle between the two aromatic rings is reported to be 6.9 (9)°. nih.gov This small, yet non-zero, angle indicates a slight twist between the rings. For this compound, a similar twisted conformation is anticipated, preventing full π-system overlap across the entire molecule. The exact value of this angle would be determined by the balance of intramolecular steric effects and favorable intermolecular packing forces in the crystal lattice.

Table 2: Dihedral Angle in a Structurally Related Compound

| Compound | Dihedral Angle Between Aromatic Rings |

|---|

In the solid state, the supramolecular architecture is stabilized by a network of weak non-covalent interactions. Among these, C-H⋯O hydrogen bonds are particularly significant in oxygen-rich molecules like this compound. These interactions occur when a carbon-bound hydrogen atom (C-H, the donor) acts as a weak acid and interacts with an oxygen atom (the acceptor), which can be from the aldehyde, methoxy, or ether groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are directly related to the molecule's electronic structure, particularly the nature and extent of its conjugated π-system.

A theoretical study on the closely related isomer, 4-Benzyloxy-3-methoxybenzaldehyde, provides valuable insight into the expected electronic transitions. The calculated spectrum for this analogue shows several absorption bands in the UV region.

Table 3: Calculated UV-Vis Absorption Data for the Analogue 4-Benzyloxy-3-methoxybenzaldehyde (in gas phase)

| Calculated λmax (nm) | Calculated Energy (eV) | Oscillator Strength (f) | Likely Transition Type |

|---|---|---|---|

| 335 | 3.696 | 0.0002 | n→π* |

| 279 | 4.429 | 0.3089 | π→π* |

| 264 | 4.679 | 0.1539 | π→π* |

| 256 | 4.837 | 0.0188 | π→π* |

| 254 | 4.873 | 0.0761 | π→π* |

Data derived from theoretical calculations on 4-Benzyloxy-3-methoxybenzaldehyde. nih.gov

The data indicates that the most intense electronic transitions (those with high oscillator strength) are of the π→π* type, which is characteristic of highly conjugated aromatic systems. The presence of auxochromic groups like the methoxy and benzyloxy substituents can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. The solvent environment can also influence the position and intensity of these bands. sigmaaldrich.com

Mechanistic Investigations of Reactivity and Chemical Transformations

Reactivity of the Aldehyde Functional Group

The aldehyde group in 5-(Benzyloxy)-2-methoxybenzaldehyde is a key site for a variety of chemical reactions, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Addition Reactions and their Scope

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecules. Common nucleophilic addition reactions include the formation of alkenes via the Wittig reaction, the creation of secondary alcohols using Grignard reagents, and the synthesis of secondary amines through reductive amination.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined double bond position. libretexts.org In this reaction, a phosphorus ylide, generated from a phosphonium (B103445) salt, attacks the aldehyde. The reaction proceeds through a betaine (B1666868) or an oxaphosphatane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgmasterorganicchemistry.com While specific examples with this compound are not prevalent in the literature, its reaction with various ylides is expected to proceed efficiently, similar to other substituted benzaldehydes. youtube.comyoutube.com

Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to this compound would lead to the formation of secondary alcohols. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent workup protonates the resulting alkoxide. This is a standard method for forming new carbon-carbon bonds. researchgate.net

Reductive Amination: Reductive amination involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding secondary amine. This transformation can be achieved using various reducing agents. Catalytic systems, including those based on gold and silver, have been developed for the reductive amination of related carboxylic acids, highlighting the importance of this transformation in synthesizing benzylic amines. uantwerpen.be Direct reductive amination of aldehydes with ammonia (B1221849) or primary amines is also a common and effective method. scirp.org

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH4) | Secondary Amine |

Oxidation Pathways to Carboxylic Acid Derivatives and Quinones

The aldehyde functional group of this compound can be oxidized to a carboxylic acid. The oxidation of the closely related 5-(benzyloxy)-2-hydroxybenzaldehyde (B1331787) to 5-(benzyloxy)-2-hydroxybenzoic acid is a known transformation. This suggests that this compound can be readily converted to 5-(benzyloxy)-2-methoxybenzoic acid using common oxidizing agents.

| Oxidizing Agent | Expected Product |

|---|---|

| Potassium Permanganate (KMnO4) | 5-(Benzyloxy)-2-methoxybenzoic acid |

| Chromic Acid (H2CrO4) | 5-(Benzyloxy)-2-methoxybenzoic acid |

| Silver(I) Oxide (Ag2O) | 5-(Benzyloxy)-2-methoxybenzoic acid |

Reduction Reactions to Corresponding Alcohol Derivatives

The aldehyde group can be easily reduced to a primary alcohol. For the related compound 5-(benzyloxy)-2-hydroxybenzaldehyde, reduction to the corresponding alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Given the similar reactivity, this compound is expected to be reduced to (5-(benzyloxy)-2-methoxyphenyl)methanol under mild conditions with high efficiency.

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH4) | (5-(Benzyloxy)-2-methoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | (5-(Benzyloxy)-2-methoxyphenyl)methanol |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring towards electrophilic substitution is significantly enhanced by the presence of the methoxy (B1213986) and benzyloxy groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The methoxy and benzyloxy groups are both ortho, para-directing and activating groups for electrophilic aromatic substitution. In this compound, the positions ortho and para to the strongly activating groups are key sites for substitution. The aldehyde group, being a deactivating group, will direct incoming electrophiles to the meta position relative to it.

Considering the positions on the ring:

Position 1: Aldehyde group (deactivating, meta-directing)

Position 2: Methoxy group (activating, ortho, para-directing)

Position 5: Benzyloxy group (activating, ortho, para-directing)

The positions available for substitution are C3, C4, and C6.

Position 3: Ortho to the methoxy group and meta to the benzyloxy and aldehyde groups.

Position 4: Para to the methoxy group, ortho to the benzyloxy group, and meta to the aldehyde group.

Position 6: Ortho to the aldehyde and methoxy groups, and meta to the benzyloxy group.

Given the strong activating and directing effects of the methoxy and benzyloxy groups, electrophilic substitution is most likely to occur at positions 4 and 6. For instance, the nitration of the similar compound 4-(benzyloxy)-3-methoxybenzaldehyde results in substitution at the position ortho to the benzyloxy group and meta to the aldehyde, yielding 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde. nih.gov This suggests that for this compound, nitration would likely occur at position 4 or 6. Halogenation, such as bromination, would also be expected to occur at these activated positions. The synthesis of 5-bromo-2-methoxybenzaldehyde (B189313) demonstrates the regioselectivity of halogenation in a related system. nih.govsigmaaldrich.com

Influence of Electron-Donating Groups (Methoxy and Benzyloxy) on Aromatic Ring Activation

Both the methoxy (-OCH3) and benzyloxy (-OCH2Ph) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic attack. They donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the substitution reaction. This stabilization is most effective when the electrophile attacks the positions ortho or para to these groups. The presence of two such activating groups makes the aromatic ring of this compound highly nucleophilic and thus very susceptible to electrophilic aromatic substitution reactions.

Cross-Coupling Reactions Involving Halo-derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net For a halo-derivative of this compound, such as an iodo- or bromo-substituted variant, these reactions open pathways to a vast array of more complex molecular architectures. The strong sigma-electron-donating ability of N-heterocyclic carbene (NHC) ligands, often used in these reactions, facilitates the oxidative addition step even with challenging substrates, while their steric bulk promotes the final reductive elimination step. nih.gov

Suzuki-Miyaura Coupling Methodologies and Their Applicability

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating a single bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. researchgate.net This methodology is highly applicable to halo-derivatives of this compound for the synthesis of biaryl compounds or for introducing alkyl or vinyl groups at the position of the halogen.

The reaction typically involves a Pd(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. The base is crucial for the transmetalation step of the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.net Given the presence of both ether linkages and an aldehyde group, the mild conditions of the Suzuki-Miyaura reaction make it a highly suitable method for derivatization.

Table 1: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromo-5-(benzyloxy)-2-methoxybenzaldehyde | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the catalyst |

| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, Water | Reaction medium |

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions offer diverse synthetic routes from halo-derivatives of this compound. These reactions have become essential in medicinal and materials chemistry. researchgate.net

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. This could be used to install, for example, a styrenyl group on the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylated derivative. It is a powerful method for constructing complex frameworks. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl halide and an amine (primary or secondary). It is a key method for synthesizing arylamines, which are prevalent in pharmaceuticals.

The development of sophisticated ligands, particularly N-heterocyclic carbenes (NHCs), has significantly broadened the scope of these reactions, allowing for the use of less reactive aryl chlorides and improving catalyst stability and turnover numbers. nih.govresearchgate.net

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Heck | Aryl Halide + Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira | Aryl Halide + Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig | Aryl Halide + Amine | C(sp²)-N | Pd₂(dba)₃, Buchwald or Hartwig Ligand, Base (e.g., NaOt-Bu) |

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the stepwise reaction mechanisms and the role of catalysts is fundamental to controlling reaction outcomes and optimizing conditions for the synthesis of desired products.

Stepwise Mechanisms in Halogenation Reactions (for related compounds)

Halogenation of the aromatic ring of a benzaldehyde (B42025) derivative typically proceeds via an electrophilic aromatic substitution mechanism. The aldehyde group is a deactivating, meta-directing group. Therefore, in the presence of a Lewis acid catalyst, halogenation is expected to occur at the positions meta to the aldehyde. For this compound, the situation is more complex due to the presence of two activating groups (benzyloxy and methoxy), which are ortho-, para-directing.

In a simpler related compound like benzaldehyde, the mechanism for chlorination in the presence of a catalyst like ferric chloride (FeCl₃) is as follows: youtube.com

Generation of the Electrophile: The Lewis acid catalyst polarizes the halogen molecule, creating a potent electrophile (Cl⁺).

Cl₂ + FeCl₃ → Cl⁺[FeCl₄]⁻

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the benzene (B151609) ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The positive charge is delocalized across the ring but avoids the carbon bearing the deactivating aldehyde group.

Deprotonation: A weak base (like the [FeCl₄]⁻ complex) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and regenerating the catalyst.

In contrast, halogenation at the benzylic position of alkyl-substituted aromatics can occur via a free-radical mechanism, typically initiated by UV light. wikipedia.orgkhanacademy.org For aldehydes, acid-catalyzed α-halogenation can occur through an enol intermediate, though this is less common for aromatic aldehydes. libretexts.org

Role of Specific Catalysts and Reagents in Directing Reaction Pathways

The choice of catalysts and reagents is paramount in directing a reaction toward a specific product.

Lewis Acids in Halogenation: As discussed, a Lewis acid like FeCl₃ is required to activate the halogen for electrophilic substitution on the aromatic ring of benzaldehyde. youtube.com In its absence, chlorination of benzaldehyde can lead to the formation of benzoyl chloride. youtube.com

Bases in Elimination and Condensation: In the synthesis of α,β-unsaturated ketones from α-bromo ketones, a sterically hindered base like pyridine (B92270) is used to promote an E2 elimination of HBr. libretexts.org In condensation reactions, such as the Claisen-Schmidt condensation between a benzaldehyde and an acetophenone (B1666503), basic catalysts like sodium hydroxide (B78521) or even solid catalysts like magnesium-exchanged zeolites are effective. researchgate.net

Catalysts for Ether Synthesis: In the Williamson ether synthesis, a common method for preparing ethers like the benzyloxy group in the title compound, a base such as potassium carbonate (K₂CO₃) is used to deprotonate a phenol. The reaction can be accelerated by adding potassium iodide (KI), which acts as a catalyst by forming a more reactive alkyl iodide intermediate in situ.

Palladium Complexes in Cross-Coupling: The catalyst system in palladium-catalyzed reactions dictates their success. The combination of a palladium source (e.g., Pd(OAc)₂) and specific phosphine or NHC ligands controls the reactivity, stability, and selectivity of the catalytic cycle. researchgate.netresearchgate.net For instance, the use of XantPhos as a ligand has enabled specific O-benzylations of 2-quinolones. mdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile |

| 2-hydroxy-5-methoxybenzyl alcohol |

| 4-methoxyphenol |

| Benzoyl chloride |

| Chloroform |

| Dichloromethane |

| Ferric chloride |

| Hexachlorobutadiene |

| Malononitrile (B47326) |

| m-chlorobenzaldehyde |

| Phenylboronic acid |

| Potassium carbonate |

| Potassium iodide |

| Pyridine |

| Sodium borohydride |

| Tetrakis(triphenylphosphine)palladium(0) |

| XantPhos |

| Zeolite H-ZSM-5 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine various molecular properties by modeling the electron density. A common approach for benzaldehyde (B42025) derivatives involves using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), which provides a robust foundation for geometry optimization and property calculation.

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms on the potential energy surface. For a flexible molecule like 5-(Benzyloxy)-2-methoxybenzaldehyde, which has several rotatable bonds (e.g., C-O-C linkages), a conformational analysis is crucial.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy of each resulting conformer. For instance, a potential energy surface scan can be conducted by varying the dihedral angles associated with the methoxy (B1213986) and benzyloxy groups to identify the global minimum energy conformer. In a study on the related molecule 4-Benzyloxy-3-methoxybenzaldehyde, two stable, structurally identical conformers were identified as the most stable. A similar process would be necessary to confirm the most stable conformation of this compound before further calculations are performed. The optimized geometric parameters, such as bond lengths and angles, for this stable structure would then be calculated.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the types of parameters determined through geometry optimization. Specific values for this compound are not available in the cited literature.

| Parameter | Atoms Involved | Typical Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Aldehyde) | ~1.21 - 1.25 |

| Bond Length | C-C (Aromatic) | ~1.38 - 1.40 |

| Bond Length | C-O (Methoxy) | ~1.36 |

| Bond Length | C-O (Benzyloxy) | ~1.37 |

| Bond Angle | C-C-H (Aldehyde) | ~120 - 125 |

| Bond Angle | C-O-C (Ether) | ~117 - 119 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in donating or accepting electrons. For benzaldehyde derivatives, the HOMO is often distributed over the benzene (B151609) ring and oxygen atoms, while the LUMO is typically localized on the aldehyde group and the aromatic ring.

Table 2: Key Electronic Properties from FMO Analysis (Illustrative) This table outlines key descriptors derived from FMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the study of hyperconjugation, which involves charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution in a molecule. It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values:

Red: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are the most likely sites for electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms or electron-deficient centers. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) localized on the oxygen atom of the carbonyl group, making it a prime target for electrophiles. The regions around the hydrogen atoms of the benzene rings would exhibit a positive potential (blue), indicating sites susceptible to nucleophilic interaction.

Prediction of Chemical Reactivity and Selectivity through Computational Modeling

By leveraging the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from DFT, provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

These calculated indices allow for a quantitative comparison of the reactivity of different molecules and help predict the selectivity of reactions.

Table 3: Global Reactivity Descriptors (Illustrative) This table shows common descriptors for predicting chemical reactivity. Specific values for this compound are not available in the cited literature.

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ² / (2η) |

In Silico Studies of Molecular Descriptors Relevant to Research Applications

In silico studies use computational methods to predict properties relevant to a molecule's application, particularly in medicinal chemistry and materials science. For benzyloxybenzaldehyde derivatives, which have been investigated for their anticancer properties, relevant molecular descriptors can be calculated to build Quantitative Structure-Activity Relationship (QSAR) models.

These descriptors can be electronic (like those from DFT), steric, or topological in nature. For example, properties like dipole moment, polarizability, and various quantum-chemical descriptors can be correlated with observed biological activity. Docking simulations, another in silico technique, can predict how this compound might bind to a biological target, such as an enzyme's active site, providing insights into its potential as a therapeutic agent. Such studies are crucial for the rational design of new molecules with enhanced activity and desired properties.

LogP and Topological Polar Surface Area (TPSA) Calculations

The lipophilicity of a compound, a key determinant of its pharmacokinetic profile, is quantified by the logarithm of its partition coefficient (LogP) between an octanol (B41247) and water phase. A calculated LogP value for 2-(Benzyloxy)-5-methoxybenzaldehyde, an isomer and likely the same compound, is reported to be approximately 3.087. This value suggests a significant degree of lipophilicity.

The Topological Polar Surface Area (TPSA) is another critical parameter that predicts the transport properties of a molecule, such as its ability to permeate cell membranes. For 2-(Benzyloxy)-5-methoxybenzaldehyde, the calculated TPSA is 35.53 Ų. This value is indicative of good membrane permeability.

Table 1: Calculated Physicochemical Properties of this compound

| Parameter | Value |

|---|---|

| Calculated LogP | 3.087 |

| Topological Polar Surface Area (TPSA) | 35.53 Ų |

Analysis of Hydrogen Bond Acceptor and Donor Characteristics

The hydrogen bonding capacity of a molecule is fundamental to its interaction with biological macromolecules. Computational analysis of this compound reveals its hydrogen bond acceptor and donor characteristics. The molecule possesses three hydrogen bond acceptors, which are the oxygen atoms in the methoxy, benzyloxy, and aldehyde groups. Conversely, it has no hydrogen bond donors, as it lacks hydrogen atoms attached to electronegative atoms like oxygen or nitrogen. This profile of hydrogen bonding potential is a key factor in predicting its binding affinity to various receptors and enzymes.

Table 2: Hydrogen Bonding Characteristics of this compound

| Feature | Count |

|---|---|

| Hydrogen Bond Acceptor Count | 3 |

| Hydrogen Bond Donor Count | 0 |

Research Applications in Synthetic Organic Chemistry

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

Substituted benzaldehydes are fundamental building blocks in organic synthesis due to the reactivity of the formyl group, which readily participates in condensations, oxidations, reductions, and additions. The alkoxy and benzyloxy groups on the aromatic ring of 5-(Benzyloxy)-2-methoxybenzaldehyde can direct electrophilic substitution reactions and can be chemically modified, with the benzyloxy group serving as a common protecting group for phenols, removable under hydrogenolysis conditions.

While direct application of this compound as a starting material in published total synthesis routes of natural products is not prominent, its structural elements are key to this field. Methoxy-substituted benzaldehydes are themselves natural products or are derived from them. For instance, 2-Hydroxy-5-methoxybenzaldehyde (B1199172) is a known natural compound, and its synthesis often precedes the introduction of other functional groups, such as the benzylation of the hydroxyl to yield the related isomer, 2-(Benzyloxy)-5-methoxybenzaldehyde. The general strategy involves using such substituted benzaldehydes as scaffolds to build more complex molecular architectures.

The aldehyde functional group is a linchpin for constructing heterocyclic systems. Although specific examples starting from this compound are sparse, its isomer 2-hydroxy-5-methoxybenzaldehyde is known to react with malononitrile (B47326) to form a 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, demonstrating a typical pathway for creating coumarin-like heterocyclic structures. wikipedia.org Unsymmetrical dialkoxybenzaldehydes are valuable precursors for pharmaceuticals, and methods for their synthesis, such as the direct O-alkylation of hydroxy-methoxybenzaldehydes, have been developed to create a library of building blocks for further elaboration into complex heterocyclic frameworks. umich.edu

Aromatic aldehydes are a cornerstone of the fragrance and flavor industry. Benzaldehyde (B42025) is famous for its characteristic almond scent, while isomers of methoxybenzaldehyde, such as o-anisaldehyde (2-methoxybenzaldehyde), are also used for their specific aromatic profiles. scentspiracy.comthegoodscentscompany.com Although the primary application of this compound in fragrances is not documented, the synthesis of odorants often involves the modification of benzaldehyde cores. beilstein-journals.org The presence of the methoxy (B1213986) group suggests its potential, following debenzylation, as a precursor to hydroxy-methoxybenzaldehydes, which are related to vanillin, a major component in the flavor industry.

Development of New Synthetic Methodologies Utilizing the Compound as a Core Scaffold

The development of novel synthetic methods often relies on readily accessible, yet functionally diverse, starting materials. While this compound has not been highlighted as a core scaffold in methods development, its class of compounds—substituted benzaldehydes—is frequently used. For example, methodologies for the efficient synthesis of unsymmetrical 2,5-dialkoxybenzaldehydes have been explored to overcome issues of regioselectivity, highlighting the demand for such structures in synthetic programs. umich.edu These methods provide access to a range of intermediates that can then be used to test new chemical transformations.

Synthesis of Specialized Chemical Reagents and Ligands for Catalytic Applications

The creation of ligands for metal-catalyzed reactions is a critical area of chemical research. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are an exceptionally important class of ligands due to their synthetic accessibility and modularity.

Aroylhydrazones are a specific type of Schiff base, formed from the reaction of an aldehyde with a hydrazide. These molecules are particularly effective as ligands for transition metals in catalytic applications. The vast majority of these ligands are derived from o-hydroxybenzaldehydes (salicylaldehydes). The resulting salicylaldehyde-based aroylhydrazone Schiff bases feature an imine nitrogen, an amide oxygen, and a phenolic oxygen, which together form a stable chelation site for metal ions.

Numerous studies detail the synthesis of such ligands and their metal complexes. For example, azo Schiff bases have been prepared from 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde and various aromatic amines. nih.govmdpi.com Similarly, other substituted salicylaldehydes are routinely used. nih.gov

The structure of This compound , having a methoxy group at the C-2 position instead of a hydroxyl group, makes it a less common precursor for this specific type of chelating ligand. The methoxy group's ether oxygen is a significantly weaker Lewis base than the deprotonated phenolic oxygen of a salicylaldehyde (B1680747), and it cannot participate in the same way to form stable six-membered chelate rings with a metal center. Therefore, while it can form a Schiff base, the resulting ligand would lack the key tridentate binding motif that makes salicylaldehyde-based aroylhydrazones effective catalysts.

Table of Reaction Examples for Structurally Related Benzaldehydes

| Starting Aldehyde | Reagent(s) | Product Type | Application |

|---|---|---|---|

| 2-Hydroxy-5-methoxybenzaldehyde | Malononitrile | 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile | Heterocycle Synthesis wikipedia.org |

| 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde | Aromatic Amines | Azo Schiff Base | Ligand Synthesis nih.gov |

| 2-Hydroxybenzaldehyde | Various Amines | Schiff Base Derivatives | Anticancer Agents nih.gov |

| 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde | Hydrazides | Schiff Bases | Ligand Synthesis researchgate.net |

Research Applications in Materials Science

Development of Functional Materials and Polymers with Tailored Properties

The synthesis of functional materials and polymers with specific, tailored properties is a cornerstone of modern materials science. Benzaldehyde (B42025) derivatives are valuable building blocks in this endeavor due to their reactivity and the ability to introduce various substituents onto the aromatic ring.

While direct studies on the optoelectronic applications of 5-(Benzyloxy)-2-methoxybenzaldehyde are limited, research on related compounds suggests its potential in this area. For instance, Schiff base derivatives of o-hydroxyaryl compounds, which can be synthesized from substituted benzaldehydes, are known to exhibit interesting photophysical properties. A study on new fluorescent o-hydroxyaryl Schiff base derivatives of 4-(benzyloxy)benzaldehyde (B125253) demonstrated their solvatochromic behavior, where the absorption and fluorescence spectra change with the polarity of the solvent. researchgate.net This property is crucial for the development of sensors and optical devices. The investigation into these related compounds highlights the potential for derivatives of this compound to be explored for similar applications in optoelectronics.

| Related Compound Derivative | Investigated Property | Potential Application |

| Fluorescent o-hydroxyaryl Schiff base of 4-(benzyloxy)benzaldehyde | Solvatochromism (solvent-dependent absorption and fluorescence) | Optical sensors, molecular probes |

This table presents data on a related compound to infer potential applications.

The development of advanced coatings often involves the use of organic molecules that can form protective layers on surfaces. Research has shown that benzaldehyde derivatives can act as effective corrosion inhibitors for metals. A study on various benzaldehyde derivatives demonstrated their ability to form a protective passive film on mild steel in an acidic medium, thereby exhibiting high corrosion resistance. researchgate.net The mechanism of inhibition is attributed to the adsorption of the benzaldehyde derivatives onto the metal surface. researchgate.net Although this compound was not among the tested compounds, its structural similarity to the studied derivatives suggests its potential as a component in the formulation of anti-corrosion coatings. The presence of the benzyloxy and methoxy (B1213986) groups could further influence its adsorption properties and effectiveness as a corrosion inhibitor.

Design and Synthesis of Fluorescent Probes for Academic Imaging Research

Fluorescent probes are indispensable tools in academic research for visualizing and studying biological processes at the molecular level. Benzaldehyde derivatives are frequently used as a core structure in the design of such probes. For example, a fluorescent probe based on a benzaldehyde–indole fused chromophore was developed for the dual detection of cyanide and hypochlorite (B82951) in living cells. rsc.org This probe exhibited high sensitivity and low biological toxicity, making it suitable for cell imaging applications. rsc.org

Furthermore, the synthesis of new fluorescent o-hydroxyaryl Schiff base derivatives from 4-(benzyloxy)benzaldehyde has been reported, with their photophysical properties being investigated in various solvents. researchgate.net These studies underscore the potential of using the benzaldehyde scaffold to create novel fluorescent probes. By modifying the substituents on the benzaldehyde ring, researchers can tune the fluorescence properties, such as emission wavelength and quantum yield, to suit specific imaging needs. The structural features of this compound make it a viable starting material for the synthesis of new fluorescent probes with potentially interesting photophysical characteristics.

| Probe Design Strategy | Target Analyte/Application | Key Feature |

| Benzaldehyde–indole fused chromophore | Cyanide and hypochlorite detection in living cells | High sensitivity and low toxicity rsc.org |

| o-hydroxyaryl Schiff base of 4-(benzyloxy)benzaldehyde | Solvent polarity sensing | Solvatochromic fluorescence researchgate.net |

This table is based on research on related benzaldehyde derivatives to illustrate potential design strategies.

Exploration in Agrochemical Development from a Synthetic Research Perspective

From a synthetic research standpoint, benzaldehyde derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds, some of which may possess biological activity relevant to agrochemical development. While direct studies on the agrochemical applications of this compound are not prominent, the general biological activity of benzaldehyde and its derivatives has been noted. For instance, benzaldehyde itself has been evaluated for its ability to modulate the activity of antibiotics and has shown toxic effects against the fruit fly, Drosophila melanogaster. nih.gov

The synthesis of various benzyloxybenzaldehyde derivatives has been accomplished, and their biological activities have been investigated, primarily in the context of medicinal chemistry. For example, a series of benzyloxybenzaldehyde derivatives were synthesized and tested for their anticancer activity. nih.gov While not a direct agrochemical application, this research demonstrates the synthetic accessibility of such compounds and their potential to interact with biological systems. This foundational synthetic work could be leveraged to create libraries of new compounds derived from this compound for screening in agrochemical research to identify potential new herbicides, insecticides, or fungicides.

Advanced Studies of Benzyloxybenzaldehyde Derivatives: Structure Activity Relationships and Mechanistic Insights

Investigation of Potential Bioactivity and Structure-Activity Relationships (SAR) in Related Analogues

The biological activity of benzyloxybenzaldehyde derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which correlate specific structural features with biological outcomes, are crucial for optimizing these compounds as potential therapeutic agents. drugdesign.orgnih.gov

Influence of Substituent Position and Electronic Nature on Molecular Interactions

For instance, in a series of benzyloxybenzaldehyde derivatives studied as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), the position of a methoxy (B1213986) group was found to be a critical determinant of inhibitory activity. nih.gov A comparison between two closely related compounds, ABMM-15 and ABMM-16, revealed that a methoxy group positioned meta to the aldehyde resulted in a different level of inhibitory activity, highlighting the sensitivity of the enzyme's active site to the substituent's location. nih.gov Similarly, the presence of an additional methoxy group was shown to influence the remaining activity of the enzyme, confirming that aromatic substitution patterns are key to modulating bioactivity. nih.gov

The electronic nature of substituents (push/pull electronic strength) has also been shown to affect how benzaldehyde (B42025) derivatives interact with proteins like human serum albumin. orientjchem.org These interactions, which include hydrogen bonding and hydrophobic interactions, are fundamental to a compound's pharmacological profile. drugdesign.org Theoretical studies on related phenolic aldehydes suggest that electron-withdrawing and electron-donating groups directly affect properties like intramolecular hydrogen bonding, which in turn stabilizes the molecule and influences its interaction with receptor sites.

Table 1: Influence of Substituents on the Biological Activity of Benzyloxybenzaldehyde Analogues

| Compound Analogue | Substituent Modification | Observed Effect on Activity/Interaction | Reference |

|---|---|---|---|

| ABMM-16 vs. ABMM-15 | Methoxy group at meta position to the aldehyde | Altered the remaining inhibitory activity against ALDH1A3, indicating sensitivity to substituent position. | nih.gov |

| ABMM-1 vs. ABMM-2 | Presence of an extra methoxy group | Provided a lower remaining inhibitory activity against ALDH1A3. | nih.gov |

| Various Analogues | Ester linker vs. Methyloxy linker | The methyloxy linker, a key part of the benzyloxy moiety, was crucial for potent inhibitory binding with the ALDH1A3 active site. | nih.gov |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Methoxy group on the benzyl (B1604629) ring | Demonstrated the most potent anticancer activity against HL-60 cells among a series of derivatives. | nih.gov |

Role of the Benzyloxy Moiety in Modulating Bio-recognition Processes

The benzyloxy moiety (a benzyl group linked through an oxygen atom) is not merely a structural component but often acts as a critical pharmacophore, a feature essential for biological activity. nih.gov Its presence is pivotal in how these molecules are recognized by and interact with biological targets. nih.govresearchgate.net

In studies of ALDH1A3 inhibitors, the linker between the two benzene (B151609) rings was found to be a decisive factor for activity. Compounds featuring a methyloxy linker (a core feature of the benzyloxybenzaldehyde scaffold) showed remarkably higher inhibitory activity compared to analogues with an ester linker. This highlights the importance of the benzyloxy group's specific chemistry and conformation in facilitating a favorable binding disposition within the enzyme's active site. nih.gov

Broader research reinforces the significance of the benzyloxy group across different therapeutic targets. A comprehensive review identified the benzyloxy moiety as a pivotal pharmacophore in the design of a new class of monoamine oxidase (MAO) inhibitors for neurological disorders. nih.gov It is a recurring motif in compounds targeting various enzymes and receptors, attached to diverse scaffolds like coumarins, chromones, and indoles, underscoring its versatility and importance in bio-recognition processes. nih.gov The benzyloxy group's size, flexibility, and potential for hydrophobic and other interactions allow it to effectively anchor a molecule to its biological target.

Mechanistic Exploration of Cellular and Molecular Targets through In Vitro Studies

In vitro studies using cell cultures and isolated biomolecules are fundamental to elucidating the mechanisms by which benzyloxybenzaldehyde derivatives exert their effects at a cellular and molecular level.

Enzyme Inhibition Studies (e.g., EGFR, HER2, VEGFR2, NQO1)

Research has shown that benzyloxybenzaldehyde derivatives can be potent and selective inhibitors of specific enzymes.

Aldehyde Dehydrogenase 1A3 (ALDH1A3): Certain benzyloxybenzaldehyde derivatives have been identified as highly potent and selective inhibitors of ALDH1A3, an enzyme overexpressed in various cancers and linked to poor treatment outcomes. nih.gov Two compounds in particular, ABMM-15 and ABMM-16, displayed IC₅₀ values of 0.23 µM and 1.29 µM, respectively, for ALDH1A3. Computational docking studies supported these findings, suggesting a strong binding affinity for the ALDH1A3 isoform. nih.gov

Monoamine Oxidase (MAO): The benzyloxy pharmacophore is a key feature in a new class of MAO-B inhibitors. nih.govresearchgate.net Chalcones incorporating this moiety have shown potent and selective inhibition of the hMAO-B isoform, with the most active compound exhibiting an IC₅₀ value of 0.067 µM. researchgate.net

EGFR, HER2, VEGFR2, NQO1: While the benzyloxybenzaldehyde scaffold has been proven effective against ALDH1A3 and MAO, direct inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or NAD(P)H:quinone oxidoreductase 1 (NQO1) is not prominently documented in current literature. Research into inhibitors for these key cancer-related targets often involves different heterocyclic scaffolds like benzimidazoles for EGFR or triazoles for VEGFR2. nih.govmdpi.com NQO1 inhibitors, such as dicoumarol, also belong to a different chemical class. nih.govscbt.com

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest in specific cell lines)

A significant mechanism of action for the anticancer activity of benzyloxybenzaldehyde derivatives is their ability to interfere with fundamental cellular processes like proliferation and programmed cell death (apoptosis).

Studies on the human promyelocytic leukemia cell line, HL-60, demonstrated that several 2-(benzyloxy)benzaldehyde (B185962) derivatives exhibited significant anticancer activity at micromolar concentrations. nih.gov Mechanistic investigations revealed that these compounds induced apoptosis, a form of controlled cell death. nih.govnih.gov This was confirmed by morphological assessments and DNA fragmentation analysis. Furthermore, the compounds were found to arrest the cell cycle at the G2/M phase, effectively halting cell division. nih.gov This cell cycle arrest is a common mechanism for anticancer agents, preventing the proliferation of malignant cells. jci.org The induction of apoptosis was also associated with a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Table 2: In Vitro Bioactivity of Benzyloxybenzaldehyde Derivatives

| Compound/Analogue | Molecular Target / Cell Line | Observed Effect | Reference |

|---|---|---|---|

| ABMM-15 | ALDH1A3 Enzyme | Potent and selective inhibition (IC₅₀ = 0.23 µM) | nih.gov |

| ABMM-16 | ALDH1A3 Enzyme | Selective inhibition (IC₅₀ = 1.29 µM) | nih.gov |

| Benzyloxy Chalcone (B49325) (B10) | hMAO-B Enzyme | Potent and selective inhibition (IC₅₀ = 0.067 µM) | researchgate.net |

| 2-(benzyloxy)benzaldehyde derivatives (e.g., compounds 29, 30, 31) | HL-60 (Human Leukemia) Cells | Induction of apoptosis and cell cycle arrest at G2/M phase. | nih.gov |

| 2-(benzyloxy)benzaldehyde derivatives | HL-60 (Human Leukemia) Cells | Loss of mitochondrial membrane potential. | nih.gov |

Interactions with Biological Macromolecules (e.g., DNA binding research)

The interaction of small molecules with large biological macromolecules like DNA is a key mechanism for many therapeutic agents. While direct DNA binding studies for 5-(benzyloxy)-2-methoxybenzaldehyde are not extensively reported, research on structurally related compounds provides insight into potential mechanisms.

Ligands with planar aromatic systems, similar to the rings in benzyloxybenzaldehyde, can interact with DNA, often through a process called intercalation, where the molecule inserts itself between the base pairs of the DNA helix. Other modes include binding within the minor or major grooves of the DNA. nih.gov For example, studies on novel benzimidazole (B57391) derivatives, which also feature ring systems, have described them as DNA minor-groove binding ligands with potent antibacterial profiles. nih.gov Similarly, research on benzoxazole (B165842) analogues has explored their DNA binding capabilities, which can be enhanced by the presence of metal ions. nih.gov These studies utilize techniques like absorption spectroscopy, fluorescence quenching, and viscosity measurements to confirm and characterize the interaction between the small molecule and DNA. While these findings are on different molecular scaffolds, they establish a precedent for how benzyloxybenzaldehyde derivatives could potentially interact with DNA, a hypothesis that warrants further specific investigation.

Antimicrobial Properties in Academic Investigations of Derivatives

Recent research has focused on the synthesis and antimicrobial evaluation of chalcone derivatives of benzyloxybenzaldehyde. Chalcones are open-chain flavonoids with a characteristic α,β-unsaturated keto functional group, which is often implicated in their biological activity. researchgate.net A series of novel chalcone derivatives were synthesized through the Claisen-Schmidt condensation of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with various acetophenone (B1666503) derivatives. researchgate.netorientjchem.org While the core molecule studied was a structural isomer of this compound, the findings provide valuable insights into the antimicrobial potential of this class of compounds.

The synthesized chalcone derivatives were screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results, as determined by the well diffusion method and Minimum Inhibitory Concentration (MIC), indicated that several of the synthesized compounds exhibited significant antibacterial effects. orientjchem.org Specifically, compounds with certain substitutions on the second aromatic ring demonstrated potent activity.

For instance, the presence of electron-withdrawing or electron-donating groups on the acetophenone-derived ring was found to modulate the antimicrobial efficacy. The detailed results of the antimicrobial screening are presented below.

| Compound | Substituent on Acetophenone Ring | Gram-Positive Bacteria Inhibition Zone (mm) | Gram-Negative Bacteria Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|---|

| 2c | 4-Chloro | 18 | 16 | 62.5 |

| 2d | 4-Bromo | 20 | 18 | 62.5 |

| 2i | 2,4-Dichloro | 22 | 20 | 31.25 |